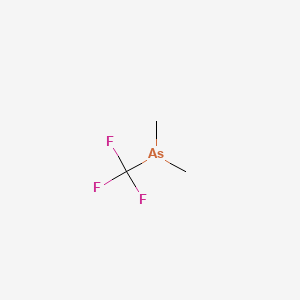
Arsine, dimethyl(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is known for being one of the most potent lung irritants and was developed by the United States military chemical weapon research program . This compound is characterized by its high toxicity and volatility, making it a significant subject of study in various fields of science and industry.
Métodos De Preparación
The synthesis of dimethyl(trifluoromethylthio)arsine typically involves the reaction of arsenic halides with alkanethiols or alkanethiolates . One common method includes the reaction of arsenic trichloride with trifluoromethylthiolate anion under controlled conditions. Industrial production methods are not widely documented due to the compound’s high toxicity and specialized use.
Análisis De Reacciones Químicas
Dimethyl(trifluoromethylthio)arsine undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions with suitable reducing agents.
Aplicaciones Científicas De Investigación
Dimethyl(trifluoromethylthio)arsine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism by which dimethyl(trifluoromethylthio)arsine exerts its effects involves its interaction with biological molecules in the lungs, leading to severe irritation and damage. The compound is believed to disrupt cellular processes by binding to thiol groups in proteins, leading to cellular dysfunction and toxicity .
Comparación Con Compuestos Similares
Dimethyl(trifluoromethylthio)arsine can be compared to other arsenical compounds such as:
Cacodyl: Another organoarsenic compound known for its toxicity and use in chemical research.
Lewisite: A chemical warfare agent with similar toxicological properties.
Methyldichloroarsine: Another arsenical compound used in chemical warfare.
Dimethyl(trifluoromethylthio)arsine is unique due to its trifluoromethylthio group, which imparts distinct chemical and physical properties compared to other arsenical compounds.
Propiedades
Número CAS |
421-31-8 |
|---|---|
Fórmula molecular |
C3H6AsF3 |
Peso molecular |
174.00 g/mol |
Nombre IUPAC |
dimethyl(trifluoromethyl)arsane |
InChI |
InChI=1S/C3H6AsF3/c1-4(2)3(5,6)7/h1-2H3 |
Clave InChI |
WKWIPGTUOLQMHC-UHFFFAOYSA-N |
SMILES canónico |
C[As](C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)
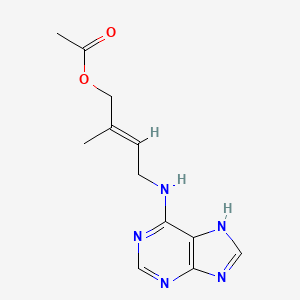
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
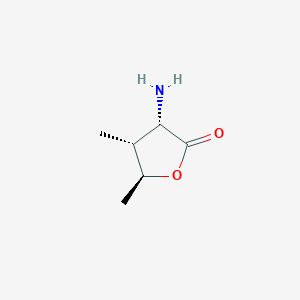
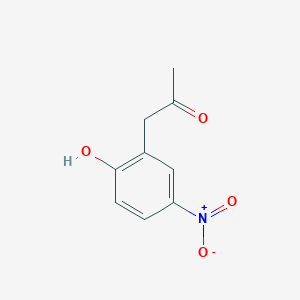
![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)
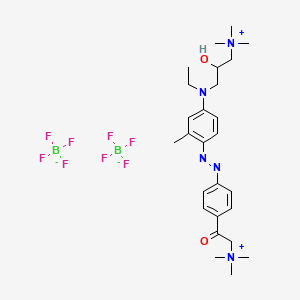
![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)
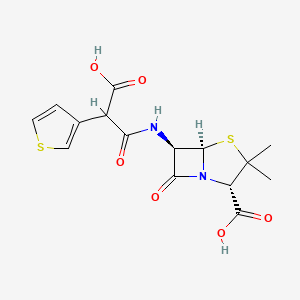


![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)


